Diallyl oxalate
CAS No.: 615-99-6
Cat. No.: VC3893684
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 615-99-6 |
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Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
IUPAC Name | bis(prop-2-enyl) oxalate |
Standard InChI | InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 |
Standard InChI Key | BKXRKRANFLFTFU-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C(=O)OCC=C |
Canonical SMILES | C=CCOC(=O)C(=O)OCC=C |
Boiling Point | 217.0 °C |
Introduction
Chemical Structure and Molecular Characteristics
Diallyl oxalate’s structure features two allyl groups () bonded to an oxalate moiety (). The molecule’s planar geometry and conjugated double bonds facilitate radical-mediated reactions, making it a versatile intermediate in organic chemistry. Key structural attributes include:
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Bond Lengths: The central oxalate group exhibits resonance stabilization, with C=O bonds measuring approximately 1.21 Å and C-O bonds at 1.36 Å .
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Reactivity: The allyl groups’ -electrons enable participation in Diels-Alder reactions and radical polymerization .
Table 1: Physical Properties of Diallyl Oxalate
Property | Value | Source |
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Molecular Weight | 170.16 g/mol | |
Boiling Point | 220–225°C (decomposes) | |
Density | 1.12 g/cm³ | |
Solubility | Miscible with organic solvents |
Synthesis Methods
Diallyl oxalate is synthesized via esterification of oxalic acid with allyl alcohol or transesterification of dialkyl oxalates. Recent advancements emphasize solvent-free and green chemistry approaches:
Direct Esterification
Oxalic acid reacts with excess allyl alcohol under acidic catalysis (e.g., ) at 80–100°C, yielding diallyl oxalate with ~75% efficiency. Side products include monoallyl oxalate, necessitating purification via fractional distillation .
Transesterification
Dimethyl oxalate () undergoes transesterification with allyl alcohol in the presence of lipase enzymes or alkaline catalysts. This method achieves higher selectivity (>90%) and reduces waste .
Thermal Decomposition and Radical Formation
Upon heating, diallyl oxalate decomposes into allyl radicals () and carbon dioxide, a process critical to its applications:
Kinetics and Mechanism
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Activation Energy: 40 ± 3 kJ/mol, with a pre-exponential factor of .
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Byproducts: Pentene-1 and cyclopropane form via allyl radical recombination .
Table 2: Thermal Decomposition Products (130–190°C)
Product | Yield (%) | Conditions |
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Carbon Dioxide | 98 | Unsensitized |
Allyl Radicals | 95 | Ethyl Sensitization |
Polymer | <5 | Prolonged Heating |
Polymerization and Material Applications
Diallyl oxalate polymerizes via radical initiation, forming crosslinked networks used in coatings and adsorbents:
Radiation-Induced Grafting
Nylon-6 fabrics grafted with diallyl oxalate exhibit enhanced uranium adsorption capacity. Electron beam irradiation (10–30 kGy) achieves a grafting degree (DoG) of 15–30%, correlating with uranium uptake efficiency :
Mechanical Properties
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Tensile Strength: Grafted polymers show a 40% increase compared to ungrafted nylon .
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Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature applications.
Emerging Applications in Energy Systems
Mixed dialkyl oxalates (mDAOs), including diallyl derivatives, are explored as oxygenated fuel additives:
Gasoline Blending
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Research Octane Number (RON): Increases by 2.5 points at 10% mMEO (methyl ethyl oxalate) blending .
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Miscibility: Stable with gasoline above -10°C, preventing phase separation .
Diesel Additives
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